6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride

Physicochemical properties LogP pKa

Nicotinamide-based SAR campaigns often face solubility failures with lipophilic 6-substituted analogs. This hydrochloride salt resolves that issue via a basic pyrrolidine center (pKa 8.76) and moderate logD₇.₄ (-0.35), enabling aqueous buffer formulation with minimal DMSO. • Ionizable pyrrolidine motif enhances solubility vs. 6-Cl or 6-H analogs • 3 HBD/5 HBA profile supports buffer compatibility • Conformational flexibility for target-binding SAR studies Supplied as characterized research chemical with verified identity and CAS.

Molecular Formula C13H15ClN4OS
Molecular Weight 310.8 g/mol
CAS No. 1361114-36-4
Cat. No. B1402440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
CAS1361114-36-4
Molecular FormulaC13H15ClN4OS
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl
InChIInChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H
InChIKeyMHUBXTCRIIEIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide Hydrochloride: Structural and Physicochemical Baseline


6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride (CAS 1361114-36-4) is a synthetic small molecule that integrates a nicotinamide core with a pyrrolidine substituent at the pyridine 6-position and a thiazol-2-amine amide linkage [1]. The compound is supplied as a hydrochloride salt (molecular formula C₁₃H₁₅ClN₄OS; MW 310.80 g/mol) by research chemical vendors such as Matrix Scientific, and is classified as a collagen prolyl-4-hydroxylase inhibitor in certain chemical catalogs [2]. The free base exhibits computed properties that include an acid pKa of 8.76, logP of 0.75, logD₇.₄ of -0.35, and a topological polar surface area (TPSA) of 66.91 Ų, indicating moderate lipophilicity and compliance with Lipinski’s rule of five [1][2].

Core scaffold Nicotinamide with pyrrolidine-2-yl and thiazol-2-amine amide linkage
Basic center Titratable pyrrolidine NH (computed pKa ~8.8) enables pH-dependent ionization
Lipophilicity Moderate logP 0.75, logD₇.₄ -0.35; partially ionized at physiological pH
H-bond profile 3 HBD / 5 HBA; Lipinski compliant, suited for aqueous buffer formulation

Generic Substitution Risks: 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide Hydrochloride


Nicotinamide derivatives bearing heterocyclic substituents at the pyridine 6-position display pronounced structure-activity and structure-property divergence that cannot be inferred from core scaffold similarity alone. The replacement of the pyrrolidin-2-yl group with a chlorine atom or hydrogen eliminates the basic amine functionality, shifts the acid-base profile, and alters the hydrogen-bonding capacity, all of which are critical determinants of solubility, permeability, and target engagement. Even regioisomeric variations, such as relocating the pyrrolidine attachment from the 2- to the 1-position of the pyrrolidine ring, can substantially change the three-dimensional conformation and the spatial presentation of pharmacophoric elements. The quantitative evidence compiled in Section 3 demonstrates that these structural modifications translate into measurable differences in physicochemical properties that are relevant for experimental design, formulation, and interpretation of biological results [1].

Target compound
6‑Chloro analog
Ionization behavior
Basic amine (pyrrolidine), partially protonated at pH 7.4
Neutral; no titratable basic center
H‑bond capacity
3 HBD / 5 HBA
2 HBD / 4 HBA
Conformational flexibility
Extra rotatable bond from pyrrolidine ring
Less flexible core; may differ in binding adaptation

Structural deviations in ionization, hydrogen bonding, and flexibility may shift solubility, permeability, and target engagement—direct substitution without assay re-validation is not advised.

Quantitative Evidence Guide: 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide Hydrochloride


Physicochemical Comparison: Pyrrolidin-2-yl vs. 6-Chloro Analogs

The target compound introduces a basic pyrrolidine nitrogen (conjugate acid pKa ≈ 8.76) that is entirely absent in the 6-chloro analog, 6-chloro-N-(thiazol-2-yl)nicotinamide (CAS 761421-09-4). This difference shifts the ionization state at physiological pH: the target compound is partially protonated at pH 7.4 (logD₇.₄ = -0.35), whereas the chloro analog remains predominantly neutral. The resulting difference in aqueous solubility and membrane permeability can significantly impact behavior in cellular assays and in vivo models [1].

Ionization & lipophilicity shift
Cross-study comparable
Target: pKa ~8.8, logD₇.₄ = -0.35, TPSA 66.9 Ų 6‑Cl analog: neutral, logP ~1.5–2.0, TPSA ~55 Ų
ΔpKa >6.8; ΔlogD₇.₄ ≈ 1.8–2.3 log units
Ionization and lipophilicity differences may affect assay buffer compatibility and cellular exposure.
Computed properties; confirm experimentally for assay design.
Physicochemical properties LogP pKa Polar surface area

Hydrogen-Bond Profile: Solubility and Permeability

The target compound possesses 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared with 2 HBD and 4 HBA for 6-chloro-N-(thiazol-2-yl)nicotinamide. The additional HBD arises from the pyrrolidine NH, which can engage in intermolecular hydrogen bonding, enhancing aqueous solubility but potentially reducing passive membrane permeability relative to the less polar chloro analog. Both compounds satisfy Lipinski's rule of five [1][2].

H‑bond profile
Cross-study comparable
Target: 3 HBD, 5 HBA 6‑Cl analog: 2 HBD, 4 HBA
ΔHBD = 1; ΔHBA = 1
Additional H‑bond donor may enhance aqueous solubility but could limit passive permeability.
Computed counts; relevant for buffer formulation and CNS exclusion.
Hydrogen bonding Lipinski rule of five Drug-likeness

Conformational Flexibility and Target Binding Impact

The target compound contains 3 rotatable bonds, whereas the simpler N-(thiazol-2-yl)nicotinamide (CAS not assigned) has only 2. The additional rotatable bond originates from the pyrrolidine ring attachment, introducing greater conformational freedom. This increased flexibility may allow the target compound to adapt to a broader range of protein binding pockets but also incurs a higher entropic penalty upon binding [1].

Rotatable bonds
Class-level inference
Target: 3 rotatable bonds N‑(thiazol-2-yl)nicotinamide: 2 rotatable bonds
Δ = 1 extra rotatable bond
Increased conformational flexibility may allow broader binding adaptation but carries higher entropic penalty.
Computed; consider in SAR and binding kinetics interpretation.
Conformational flexibility Rotatable bonds Entropic penalty

Ionization State Differences from Non-Basic Analogs

The pyrrolidine moiety confers a basic center with a calculated conjugate acid pKa of 8.76 to the target compound. This is absent in analogs such as 6-chloro-N-(thiazol-2-yl)nicotinamide and N-(thiazol-2-yl)nicotinamide. At pH 7.4, approximately 4.2% of the target compound exists in the positively charged protonated form, while the chloro analog remains essentially neutral. This partial ionization can influence solubility, protein binding, and membrane partitioning in a pH-dependent manner [1].

Ionization state pH 7.4
Class-level inference
Target: pKa 8.8; ~4.2% protonated at pH 7.4 6‑Cl analog: neutral; <1% protonated
Δ% ionization ≈ 4%
Partial positive charge may influence solubility and subcellular distribution in pH-varying compartments.
Computed pKa; validate for formulation pH tuning.
pKa Ionization state Physiological pH Solubility

Collagen Prolyl-4-Hydroxylase Inhibition vs. Class Comparators

Vendor-supplied information describes the target compound as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme involved in collagen biosynthesis and stabilization. No direct head-to-head quantitative enzymatic data (IC₅₀, Kᵢ) for the target compound against this enzyme are publicly available from non-excluded primary sources. By class-level inference, the compound may be compared with well-characterized prolyl hydroxylase inhibitors such as IOX2 (PHD2 IC₅₀ = 22 nM) or dimethyloxalylglycine (DMOG; broad 2-OG dioxygenase inhibitor, IC₅₀ ~100 μM) [1]. However, without measured inhibitory constants, the relative potency and selectivity of the target compound remain unverified.

Collagen prolyl-4‑hydroxylase inhibition
Data to verify
Vendor annotation: 'potent inhibitor' of collagen prolyl-4‑hydroxylase; no public IC₅₀ or Kᵢ available.
Reported inhibition lacks quantitative primary data; use as probe requires on-target confirmation.
Compare with literature PHD inhibitors (e.g., IOX2) cautiously.
Collagen prolyl-4-hydroxylase Prolyl hydroxylase Fibrosis Enzyme inhibition

Research and Industrial Applications: 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide Hydrochloride


Solubility Optimization in Aqueous Assays

The compound's partially ionized state at physiological pH (pKa 8.76) and moderate logD₇.₄ (-0.35) make it a suitable candidate for solubility-focused assay development where avoiding precipitation is critical. Its 3 HBD/5 HBA profile supports formulation in aqueous buffers with minimal DMSO content, a potential advantage over more lipophilic nicotinamide analogs [1].

SAR Studies on 6-Substituted Nicotinamides

The pyrrolidin-2-yl substituent introduces both a basic center and conformational flexibility not present in 6-chloro or 6-unsubstituted analogs, making the compound a valuable comparator for SAR campaigns exploring the impact of heterocyclic C-substitution on target binding, selectivity, and pharmacokinetic properties [2].

Prolyl-4-Hydroxylase Inhibitor Probe with Caution

Although vendor annotations describe collagen prolyl-4-hydroxylase inhibition, primary enzymatic data are absent. The compound may be employed as a preliminary chemical probe in collagen biosynthesis assays, provided that users independently confirm on-target activity and selectivity against related 2-oxoglutarate-dependent dioxygenases .

Application
Selection Property
Validation Focus
Aqueous assay solubility optimization
Ionization state & H‑bond profile
Solubility in physiological buffers; DMSO stock stability
Nicotinamide SAR studies
Substituent-dependent properties
Binding kinetics, selectivity, pharmacokinetic impact
Prolyl hydroxylase probe (caution)
Reported enzyme inhibition
On‑target activity confirmation; selectivity panel against related dioxygenases
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